molecular formula C8H11NO2 B14658722 4-Methyl-2-(propan-2-yl)-6H-1,3-oxazin-6-one CAS No. 51779-47-6

4-Methyl-2-(propan-2-yl)-6H-1,3-oxazin-6-one

Cat. No.: B14658722
CAS No.: 51779-47-6
M. Wt: 153.18 g/mol
InChI Key: MVGOLILJSNVYDX-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one consists of an oxazinone ring with isopropyl and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one can be achieved through various methods. One common approach involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in the presence of pyridine or ethanol with sodium acetate as a catalyst . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form the oxazinone ring . This method employs stannyl radicals generated from Bu3SnH/ACHN system .

Industrial Production Methods

Industrial production of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The condensation of 4-oxocarboxylic acids with hydroxylamine is preferred for its simplicity and moderate to high yields .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

    Substitution: The oxazinone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, metal catalysts, and phosphorus compounds . The reactions are typically carried out under basic or acidic conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include substituted oxazinones, oxides, and reduced derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial growth by targeting dihydrofolate reductase (DHFR) and protein tyrosine phosphatase (PTP) enzymes . The compound binds to these enzymes, disrupting their normal function and leading to antibacterial effects.

Comparison with Similar Compounds

2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one can be compared with other oxazinone derivatives:

The uniqueness of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one lies in its specific substituents, which confer distinct chemical properties and biological activities.

Properties

CAS No.

51779-47-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-1,3-oxazin-6-one

InChI

InChI=1S/C8H11NO2/c1-5(2)8-9-6(3)4-7(10)11-8/h4-5H,1-3H3

InChI Key

MVGOLILJSNVYDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=N1)C(C)C

Origin of Product

United States

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